molecular formula C19H17N7O2 B2482689 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea CAS No. 2416234-64-3

1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea

Cat. No. B2482689
CAS RN: 2416234-64-3
M. Wt: 375.392
InChI Key: KHVNJYRFYCURGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea, also known as MPQ, is a small molecule inhibitor that has received significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea are largely dependent on the specific cellular context in which it is used. In cancer cells, 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea has been shown to protect against oxidative stress and inflammation, leading to improved neuronal survival. Inflammatory cells, 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. Additionally, 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea has been shown to have low toxicity in vitro and in vivo, making it a safe candidate for further study. However, one limitation of using 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea. One area of focus could be the development of 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea analogs with improved solubility and potency. Additionally, further studies could investigate the potential of 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, the role of CK2 in various cellular processes could be further elucidated, which could lead to the identification of new targets for therapeutic intervention.

Synthesis Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 6-methoxypyrimidine-4-amine and 1-(quinolin-8-ylmethyl)pyrazole-3-carboxylic acid. The reaction involves the formation of an intermediate, which is then treated with urea to produce the final product. The synthesis method has been optimized to produce high yields of 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea with high purity.

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c1-28-17-10-16(21-12-22-17)24-19(27)23-15-7-9-26(25-15)11-14-5-2-4-13-6-3-8-20-18(13)14/h2-10,12H,11H2,1H3,(H2,21,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVNJYRFYCURGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)NC2=NN(C=C2)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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